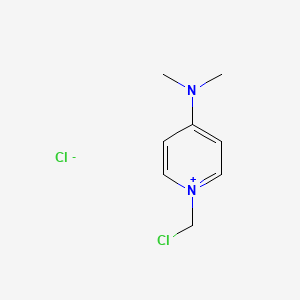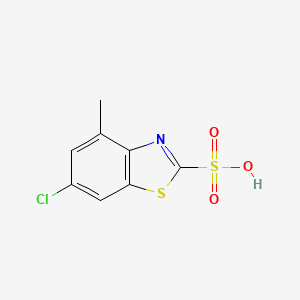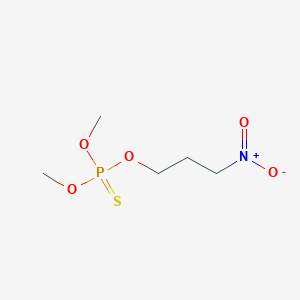
N1,N5-diethylbiguanide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N5-Diethylbiguanide hydrochloride: is a chemical compound belonging to the class of biguanides, which are known for their biological activity, particularly in the treatment of diabetes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1,N5-diethylbiguanide hydrochloride typically involves the reaction of biguanide with ethylating agents under controlled conditions. One common method is the reaction of biguanide with ethyl iodide in the presence of a base, such as sodium hydroxide, to yield the diethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the ethylation reaction.
Analyse Des Réactions Chimiques
Types of Reactions: N1,N5-Diethylbiguanide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form derivatives such as N1,N5-diethylbiguanide oxide .
Reduction: Reduction reactions can yield N1,N5-diethylbiguanide hydride .
Substitution: Substitution reactions can lead to the formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N1,N5-Diethylbiguanide hydrochloride has several applications in scientific research:
Medicine: It is studied for its potential antidiabetic properties, similar to other biguanides like metformin.
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in biological studies to understand the mechanisms of biguanide-based drugs.
Industry: The compound finds use in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism by which N1,N5-diethylbiguanide hydrochloride exerts its effects involves the activation of AMP-activated protein kinase (AMPK) , which plays a crucial role in regulating cellular energy homeostasis. By activating AMPK, the compound helps to lower blood glucose levels and improve insulin sensitivity.
Molecular Targets and Pathways:
AMPK Activation: The primary molecular target is AMPK, which is involved in various metabolic pathways.
Insulin Sensitivity: The compound enhances insulin sensitivity, leading to better glucose uptake by cells.
Comparaison Avec Des Composés Similaires
Metformin
Phenformin
Buformin
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
2-ethyl-1-(N'-ethylcarbamimidoyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5.ClH/c1-3-9-5(7)11-6(8)10-4-2;/h3-4H2,1-2H3,(H5,7,8,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWBDHWFKFKNAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(N)NC(=NCC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(Pentafluoroethyl)thio]-propanoic acid](/img/structure/B8047545.png)




![3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide](/img/structure/B8047578.png)
![5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B8047592.png)
